molecular formula C7H7BBrFO3 B2422240 5-Bromo-2-fluoro-4-methoxyphenylboronic acid CAS No. 2377605-83-7

5-Bromo-2-fluoro-4-methoxyphenylboronic acid

Cat. No.: B2422240
CAS No.: 2377605-83-7
M. Wt: 248.84
InChI Key: HOZLBDSCIAAYKB-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxyphenylboronic acid ( 2377605-83-7 ) is a high-purity chemical building block offered at 98% purity . This compound has a molecular formula of C 7 H 7 BBrFO 3 and a molecular weight of 248.84 g/mol . As a bifunctional arylboronic acid, it serves as a versatile intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The presence of both a bromine and a boronic acid functional group on the same aromatic ring allows for sequential and selective derivatization, making it a valuable reagent for constructing complex biaryl systems found in pharmaceuticals, agrochemicals, and organic materials. The methoxy and fluorine substituents further influence the electronic properties and metabolic stability of the resulting molecules. Proper storage conditions are recommended to maintain stability . Please Note: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should review the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(5-bromo-2-fluoro-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZLBDSCIAAYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid typically involves the reaction of 2-bromo-4-fluoroanisole with a boron-containing reagent. One common method is the lithiation of 2-bromo-4-fluoroanisole using n-butyllithium, followed by the reaction with trimethyl borate and subsequent hydrolysis to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-4-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other reactions, including oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Biological Activity

5-Bromo-2-fluoro-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆BBrF₃O₂, featuring a unique substitution pattern that includes bromine, fluorine, and methoxy groups. These substitutions enhance the compound's reactivity and selectivity in various chemical reactions, particularly in the synthesis of biologically active molecules.

Boronic acids, including this compound, are known to interact with biological targets through reversible covalent bonding with cis-diols present in proteins. This property allows them to function as enzyme inhibitors, particularly against proteases and kinases, which are crucial in various metabolic pathways and disease processes .

Biological Activity

The biological activities of this compound can be categorized as follows:

Case Study 1: Anticancer Research

A study explored the anticancer potential of boronic acid derivatives, including variations similar to this compound. The results indicated that these compounds could significantly inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

StudyPurposeResults
Anticancer Activity of Boronic AcidsEvaluate the growth inhibition of cancer cell linesSignificant inhibition observed in breast cancer and leukemia cell lines

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of boronic acids demonstrated that compounds with similar structures effectively inhibited protease activity.

StudyEnzyme TargetInhibition Percentage
Boronic Acid Derivatives as Protease InhibitorsSerine ProteasesUp to 85% inhibition at optimal concentrations

Applications in Drug Discovery

This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in developing new drug candidates targeting various diseases.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-fluoro-4-methoxyphenylboronic acid?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Key steps include halogenation of the aromatic ring, followed by borylation. For example, bromine and fluorine substituents can be introduced via electrophilic substitution, while the boronic acid group is added using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis. Reaction conditions (e.g., solvents like THF or DME, bases such as K₂CO₃, and temperatures between 60–100°C) significantly influence yield . Similar protocols for structurally related compounds emphasize the need for anhydrous conditions and inert atmospheres to prevent boronic acid degradation .

Q. What spectroscopic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is critical for confirming substituent positions and purity. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like B–O and C–F bonds. For example, ¹⁹F NMR can resolve fluorine environments, and ¹¹B NMR distinguishes boronic acid from boronate esters . High-Performance Liquid Chromatography (HPLC) ensures purity >95%, as seen in analogous boronic acids .

Q. How should this compound be stored to maintain stability?

Store in a tightly sealed container under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the boronic acid group. Desiccants like silica gel are recommended to avoid moisture absorption. Prolonged exposure to air or light can lead to oxidation, reducing reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this boronic acid?

Low yields often stem from steric hindrance from the methoxy and bromo groups or competing protodeboronation. Strategies include:

  • Catalyst optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.
  • Ligand selection : Bidentate ligands (e.g., SPhos) enhance catalytic efficiency.
  • Solvent/base tuning : Dioxane/water mixtures with Cs₂CO₃ improve solubility and reduce side reactions.
  • Temperature control : Gradual heating (e.g., 80°C for 12–24 hours) minimizes decomposition .

Q. What strategies improve regioselectivity in electrophilic substitutions on this aromatic system?

The electron-donating methoxy group directs electrophiles to the para position, while bromine and fluorine (meta-directing) compete. Computational modeling (DFT) can predict dominant sites. Experimentally, using bulky directing groups or Lewis acids (e.g., AlCl₃) can override inherent substituent effects. For example, fluorination with Selectfluor® under controlled pH favors specific positions .

Q. How can conflicting reactivity data in cross-coupling reactions be reconciled?

Discrepancies may arise from trace impurities (e.g., residual Pd), solvent polarity, or substrate ratios. Systematic studies should:

  • Vary Pd sources : Compare Pd(OAc)₂ vs. PdCl₂(dppf).
  • Monitor reaction kinetics : Use in situ NMR or GC-MS to identify intermediates.
  • Validate reproducibility : Repeat under strictly anhydrous conditions. For instance, highlights yield variations (45–78%) due to solvent purity and catalyst loading .

Q. How does the electronic nature of substituents influence this boronic acid’s reactivity?

The electron-withdrawing bromo and fluoro groups reduce electron density at the boron center, slowing transmetalation in Suzuki reactions. Conversely, the methoxy group donates electrons via resonance, creating a push-pull effect. Hammett substituent constants (σ⁺) can quantify these effects. For example, σ⁺ values for –Br (+0.26), –F (+0.34), and –OCH₃ (–0.78) predict competitive activation/deactivation trends .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

Solubility discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and solvent purity. Polar aprotic solvents (DMF, DMSO) enhance solubility due to boronic acid’s Lewis acidity, but traces of water can precipitate the compound. Thermogravimetric analysis (TGA) and dynamic light scattering (DLS) can clarify phase behavior. notes solubility in THF (20 mg/mL) but poor solubility in hexane, aligning with its polarizable aryl ring .

Q. How can researchers resolve conflicting NMR assignments for fluorine environments?

Overlapping ¹⁹F signals may require advanced techniques like COSY or NOESY to differentiate substituents. Isotopic labeling (e.g., ¹⁰B-enriched samples) or low-temperature NMR (e.g., –40°C) can separate peaks. For example, uses ¹H-¹⁹F HMBC to correlate fluorine with adjacent protons in similar structures .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Suzuki-Miyaura Coupling

ParameterOptimal RangeImpact on YieldReference
CatalystPd(PPh₃)₄ (2–5 mol%)Higher loading → faster kinetics
SolventDME/H₂O (4:1)Balances solubility and stability
Temperature80°C, 12–24 hoursPrevents protodeboronation
BaseCs₂CO₃Enhances boronate formation

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR (400 MHz, CDCl₃)δ 3.85 (s, OCH₃), δ 7.2–7.5 (aryl H)
¹¹B NMRδ 28–32 ppm (boronic acid)
FTIR1340 cm⁻¹ (B–O), 1250 cm⁻¹ (C–F)

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